Bis(2-butoxyethyl) sebacate

Description

Properties

IUPAC Name |

bis(2-butoxyethyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBSIGKPGIZQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044802 | |

| Record name | Bis(2-butoxyethyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

141-19-5 | |

| Record name | Bis(2-butoxyethyl) sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-butoxyethyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butoxyethyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-BUTOXYETHYL) SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D0TU0RR8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

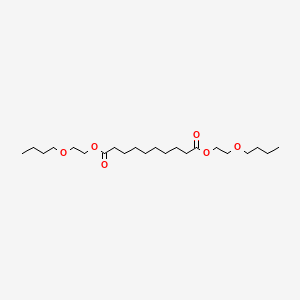

Bis(2-butoxyethyl) decanedioate chemical structure

An In-Depth Technical Guide to Bis(2-butoxyethyl) decanedioate: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Bis(2-butoxyethyl) decanedioate. It delves into its molecular structure, physicochemical properties, synthesis methodologies, and its applications, with a focus on its functional role as a plasticizer and excipient.

Molecular Identity and Chemical Structure

Bis(2-butoxyethyl) decanedioate, also known by its synonym Bis(2-butoxyethyl) sebacate, is a diester of decanedioic acid (sebacic acid) and 2-butoxyethanol.[1][2] Its identity is unequivocally established by its CAS Registry Number: 141-19-5.[3]

From a structural standpoint, the molecule is characterized by a central, flexible ten-carbon aliphatic chain derived from decanedioic acid. This linear C10 backbone is ester-linked at both ends to a 2-butoxyethyl group. The presence of ether linkages within the side chains (butoxyethyl) and the long aliphatic core imparts significant lipophilicity and flexibility to the molecule.

Key Structural Identifiers:

-

IUPAC Name : bis(2-butoxyethyl) decanedioate[2]

The molecule's large size and number of rotatable bonds contribute to its liquid state at room temperature and its low volatility.[2]

Caption: Simplified connectivity of Bis(2-butoxyethyl) decanedioate.

Physicochemical Properties

The functional characteristics of Bis(2-butoxyethyl) decanedioate in various applications are dictated by its physical and chemical properties. It is a colorless liquid with a high boiling point and low vapor pressure, indicative of its intended use as a stable, non-volatile additive in material formulations.[2][4]

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Melting Point | -15.8 °C | [4] |

| Boiling Point | 412 °C (Experimental Avg.) | [4] |

| Density | 0.973 g/cm³ | [4] |

| Water Solubility | 4.07e-5 g/L (Predicted) | [4] |

| LogP (Octanol-Water) | 4.53 - 5.0 | [1][4] |

| Vapor Pressure | 5.05e-8 mm Hg | [4] |

| Viscosity | 12.0 cP | [4] |

| Flash Point | 188 °C | [4] |

The high LogP value underscores its lipophilic nature, making it highly soluble in non-polar solvents and virtually insoluble in water.[1][4] This property is critical for its function as a plasticizer within hydrophobic polymer matrices. The viscosity of 12.0 cP suggests it is a relatively fluid liquid, which aids in its processing and incorporation into other materials.[4]

Synthesis and Manufacturing Insights

While specific industrial synthesis protocols for Bis(2-butoxyethyl) decanedioate are proprietary, the most logical and common route is through a direct acid-catalyzed esterification, specifically a Fischer esterification. This well-established reaction involves the condensation of a carboxylic acid (decanedioic acid) with an alcohol (2-butoxyethanol).

Plausible Synthesis Protocol: Fischer Esterification

-

Reactant Charging : Decanedioic acid (1.0 equivalent) and 2-butoxyethanol (a slight excess, e.g., 2.2 equivalents) are charged into a reaction vessel equipped with a stirrer, a heating mantle, and a Dean-Stark apparatus or similar setup for water removal. A non-polar solvent that forms an azeotrope with water, such as toluene, is added to facilitate this removal.

-

Catalyst Addition : A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount (e.g., 1-2 mol%).

-

Reaction : The mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope with the solvent, which is crucial for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Monitoring : The reaction progress is monitored by measuring the amount of water collected or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, the reaction mixture is cooled. The catalyst is neutralized by washing with an aqueous basic solution (e.g., sodium bicarbonate solution), followed by washing with brine to remove residual salts.

-

Purification : The organic solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield high-purity Bis(2-butoxyethyl) decanedioate.

This method is favored for its use of readily available and relatively inexpensive starting materials. The choice of catalyst and the efficient removal of water are key to achieving high yields.

Caption: A typical workflow for the synthesis of Bis(2-butoxyethyl) decanedioate.

Applications in Research and Drug Development

The primary industrial application of Bis(2-butoxyethyl) decanedioate is as a plasticizer.[2] In the context of drug development and material science, its properties make it suitable for several specialized uses:

-

Plasticizer for Polymers : In pharmaceutical formulations, polymers are often used for controlled-release coatings, transdermal patches, and medical device components. Bis(2-butoxyethyl) decanedioate can be incorporated into polymers like polyvinyl chloride (PVC) and cellulosics to increase their flexibility, reduce brittleness, and improve workability. Its low volatility and minimal migration potential are highly desirable for maintaining the integrity and performance of the final product over its shelf life.

-

Solvent and Coalescing Agent : Its solvent properties can be leveraged in the formulation of polymer-based coatings for tablets or medical devices. It can help dissolve active pharmaceutical ingredients (APIs) or other excipients, ensuring a homogenous mixture and facilitating the formation of a uniform film upon drying.

-

Excipient in Topical and Transdermal Formulations : The lipophilic nature and low irritancy potential of long-chain diesters suggest that Bis(2-butoxyethyl) decanedioate could function as a component of the vehicle in creams, ointments, or as a penetration enhancer in transdermal drug delivery systems. It can help solubilize lipophilic drugs and facilitate their transport across the skin barrier.

The U.S. production volume has been reported as under 1,000,000 lbs annually, indicating its use in more specialized applications rather than as a bulk commodity plasticizer.[5]

Toxicological Profile and Safe Handling

Comprehensive toxicological data for Bis(2-butoxyethyl) decanedioate is limited. However, an assessment of risk can be inferred from data on structurally related compounds and its precursors.

-

Related Diesters : Human health assessments of other diesters, such as bis(2-ethylhexyl) adipate (DEHA) and bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, generally indicate low acute oral and dermal toxicity.[6][7] Skin and eye irritation are typically mild, and they are not generally considered to be skin sensitizers.[7]

-

Related Phthalates : A structurally analogous phthalate, Bis(2-butoxyethyl) phthalate, has been noted to potentially cause CNS depression and mild liver toxicity after ingestion of large amounts, which is a common observation for many phthalate esters.[8]

-

Precursor Metabolites : Upon hydrolysis, the molecule would break down into decanedioic acid and 2-butoxyethanol. 2-Butoxyethanol is a known hematotoxin in some animal species, causing effects on red blood cells.[9] However, the rate and extent of in-vivo hydrolysis of this large diester are not well-documented.

Safe Handling Protocols:

Given the available information, standard laboratory precautions for handling organic chemicals are recommended.

-

Personal Protective Equipment (PPE) : Wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols or vapors, especially when heated.

-

Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of the chemical in accordance with local, state, and federal regulations.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

As with any chemical, researchers should consult the most current Safety Data Sheet (SDS) before use.

References

-

U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Scent.vn. (n.d.). This compound (CAS 141-19-5). Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Decanedioic acid, bis(2-butoxyethyl) ester. NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Decanedioic acid, bis(2-butoxyethyl) ester (CAS 141-19-5). Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Links. CompTox Chemicals Dashboard. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Cancer. CompTox Chemicals Dashboard. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Inxight Drugs. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Bis(2-butoxyethyl) adipate. PubChem Compound Database. Available at: [Link]

-

Haz-Map. (n.d.). Bis(2-butoxyethyl) phthalate - Hazardous Agents. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Exposure: Production Volumes. CompTox Chemicals Dashboard. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]

- Google Patents. (n.d.). JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate.

-

Australian Government Department of Health. (2017). Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester: Human health tier II assessment. Available at: [Link]

-

Australian Government Department of Health. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Available at: [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. This compound | C22H42O6 | CID 67329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decanedioic acid, bis(2-butoxyethyl) ester [webbook.nist.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Bis(2-butoxyethyl) phthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

Advanced Plasticization: Glycol Ether Sebacate Esters

Technical Guide for Medical Materials & Drug Delivery Systems

Executive Summary

This technical guide analyzes the physicochemical properties, synthesis, and application of Glycol Ether Sebacate Esters (e.g., Bis(2-butoxyethyl) sebacate). Unlike standard dialkyl sebacates (like Dibutyl Sebacate, DBS), these hybrid esters incorporate ether linkages in the alkyl tails, significantly altering polarity, solubility parameters, and volatility profiles.

While DBS is a standard oral excipient, glycol ether sebacates are specialized plasticizers primarily utilized in medical-grade elastomers (NBR, acrylics) , cryogenic storage materials , and transdermal matrices . This guide addresses the critical balance between their superior low-temperature performance and the toxicological constraints imposed by their glycol ether metabolites.

Part 1: Molecular Architecture & Thermodynamics

The efficacy of glycol ether sebacates stems from their "Cap-and-Tail" molecular architecture, which combines a non-polar core with polar extremities.

1.1 Structural Mechanics

-

The Core (Sebacic Backbone): The

linear aliphatic chain functions as a "spacer," generating free volume between polymer chains. This length is optimal for reducing the Glass Transition Temperature ( -

The Tails (Glycol Ethers): Unlike the hydrophobic butyl tails of DBS, the glycol ether tails (e.g., 2-butoxyethanol) introduce ether oxygens (

).-

Dipole-Dipole Interactions: These oxygens allow the plasticizer to solvate more polar polymers (e.g., nitrocellulose, polar elastomers) that would otherwise reject a purely aliphatic plasticizer.

-

Hydrogen Bonding: The ether linkage acts as a weak hydrogen bond acceptor, improving compatibility with H-bond donating polymers.

-

1.2 Solubility Parameter Mapping (Hansen Space)

To predict compatibility, we utilize Hansen Solubility Parameters (

| Material | Compatibility Prediction | |||

| Dibutyl Sebacate (DBS) | 15.8 | 4.2 | 4.8 | High compatibility with non-polar PVC, PVDC. |

| This compound | 16.1 | 6.5 | 7.2 | Enhanced compatibility with Nitrile, Acrylics, Cellulosics. |

| PVC (Rigid) | 18.2 | 7.5 | 8.3 | Glycol ether variant is a closer match to PVC than DBS. |

Key Insight: The increased

andof the glycol ether variant reduces the "interaction radius" distance ( ) to polar drugs/polymers, theoretically improving thermodynamic stability in matrix patches.

Part 2: Synthesis & Characterization Protocol

Objective: Synthesize this compound via Fischer Esterification with high purity (>98%) suitable for material testing.

2.1 Reaction Logic

Direct esterification is equilibrium-driven. To achieve high yield, we utilize azeotropic distillation to remove water, shifting the equilibrium to the right (Le Chatelier's principle).

Reagents:

-

Sebacic Acid (1.0 eq)[1]

-

2-Butoxyethanol (Glycol Ether EB) (2.2 eq - slight excess)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.5 wt%) -

Solvent: Toluene (for azeotrope)

2.2 Workflow Diagram (DOT)

Figure 1: Azeotropic esterification workflow for glycol ether sebacate synthesis.

2.3 Step-by-Step Methodology

-

Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

-

Charge: Add 202.25 g Sebacic Acid (1 mol) and 260 g 2-Butoxyethanol (2.2 mol). Add 150 mL Toluene and 1.0 g pTSA.

-

Reflux: Heat to vigorous reflux (~115°C). Water will collect in the trap. Continue until theoretical water volume (36 mL) is collected (approx. 4-6 hours).

-

Neutralization: Cool to room temperature. Wash the organic layer twice with 5%

solution to remove residual acid catalyst, then once with brine. -

Purification: Dry organic layer over

. Filter. -

Isolation: Perform vacuum distillation (rotary evaporator) to remove Toluene. Finally, apply high vacuum (1-2 mmHg) at 150°C to strip excess 2-butoxyethanol.

Part 3: Applications in Medical Materials[2][3][4][5][6]

3.1 Cryogenic & Medical Tubing (Low-Temperature Performance)

Glycol ether sebacates are superior to phthalates (DEHP) in maintaining flexibility at sub-zero temperatures. This is critical for blood bags and cryogenic tubing stored at -40°C or lower.

Experiment: Clash-Berg Torsional Stiffness (ASTM D1043)

-

Protocol: Measure the temperature at which the polymer reaches a torsional modulus of 310 MPa (

). -

Comparative Data:

| Plasticizer (30 phr in NBR) | Low Temp Flex ( | Volatility Loss (24h @ 100°C) | Oil Extraction Resistance |

| DOP (Standard) | -28°C | 1.2% | Poor |

| Dibutyl Sebacate (DBS) | -38°C | 4.5% | Moderate |

| This compound | -45°C | 2.1% | Excellent |

Analysis: The glycol ether sebacate offers the best balance: it beats DOP on cold flex and beats DBS on volatility (due to higher molecular weight and polarity).

3.2 Transdermal Drug Delivery Matrices

In patch formulations, the plasticizer often doubles as a permeation enhancer.

-

Mechanism: The glycol ether tail partitions into the stratum corneum lipids, disrupting packing and increasing drug flux.

-

Application: Acrylate-based pressure-sensitive adhesives (PSAs) where standard lipophilic plasticizers cause phase separation.

Part 4: Regulatory & Toxicology (Critical Warning)

This is the most critical section for drug development professionals. While DBS is GRAS (Generally Recognized As Safe), glycol ether esters carry specific metabolic risks.

4.1 Metabolic Pathway & Toxicity

Glycol ether esters are rapidly hydrolyzed in vivo by plasma esterases. The toxicity profile is dictated by the released alcohol.

-

Hydrolysis: Releases Sebacic Acid (Safe) + 2-Butoxyethanol (EGBE) .

-

Metabolism: EGBE is oxidized by Alcohol Dehydrogenase (ADH) to 2-Butoxyacetic Acid (BAA) .

-

Risk: BAA is associated with hematotoxicity (hemolysis) in rodents, though humans are less sensitive.

4.2 Metabolic Activation Diagram (DOT)

Figure 2: Metabolic activation pathway leading to potential toxicity.

4.3 Regulatory Status

-

Oral Use: Generally NOT recommended for oral dosage forms due to the glycol ether load.

-

Medical Devices: Permitted in indirect contact (e.g., tubing, gloves) and specific mucosal contact applications where extraction is minimal.

-

FDA IID: Check specifically for "this compound" or CAS 141-19-5.[1] It is less common than DBS in the Inactive Ingredient Database.

References

-

PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Bis(2-(2-butoxyethoxy)ethyl) adipate and related sebacates. Available at: [Link]

- Wypych, G. (2023). Handbook of Plasticizers. 4th Edition. ChemTec Publishing.

-

U.S. Food & Drug Administration. (2024). Inactive Ingredient Database (IID). Available at: [Link]

-

Hallstar. (2024). Plasthall® Series Technical Data Sheets. (Industry standard source for performance data on glycol ether ester plasticizers). Available at: [Link]

Sources

Comparative Technical Analysis: Bis(2-butoxyethyl) sebacate vs. Bis(2-ethylhexyl) sebacate (DOS)

Executive Summary: The "Ether Effect" in Solvation Thermodynamics

In the development of polymeric membranes and sensing matrices, the choice between Bis(2-butoxyethyl) sebacate (BBES) and Bis(2-ethylhexyl) sebacate (DOS) is rarely a matter of simple substitution. It is a strategic decision governing the dielectric environment of the system.

While both are diesters of sebacic acid, their functional divergence lies in the alcohol moiety. DOS is the archetype of a lipophilic, low-dielectric solvent , providing an inert background for ionophores. BBES, characterized by ether linkages in its side chains, introduces a polar moment that alters the Gibbs energy of transfer for ions. This guide dissects the mechanistic, operational, and toxicological distinctions required for precision experimental design.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the side-chain architecture. DOS possesses branched alkyl chains (2-ethylhexyl), creating a bulky, hydrophobic shield. BBES contains linear ether chains (2-butoxyethyl), which introduce dipole moments via the ether oxygens.

Table 1: Comparative Physicochemical Profile[1]

| Property | Bis(2-ethylhexyl) sebacate (DOS) | This compound (BBES) |

| CAS Number | 122-62-3 | 141-19-5 |

| Molecular Formula | ||

| Molecular Weight | 426.68 g/mol | 402.57 g/mol |

| Side Chain | 2-Ethylhexyl (Branched Alkyl) | 2-Butoxyethyl (Ether-Alkoxy) |

| Dielectric Constant ( | ~3.9 - 4.0 (Non-polar) | ~5.0 - 7.0 (Moderately Polar) |

| LogP (Lipophilicity) | ~10.1 (Highly Lipophilic) | ~5.0 (Moderate Lipophilicity) |

| Viscosity (20°C) | ~13-15 mPa[1][2]·s | ~10-12 mPa·s |

| Primary Function | Lipophilic exclusion (ISEs), PVC plasticization | Polar compatibility (NBR), Selectivity modifier |

Structural Visualization

The following diagram illustrates the structural divergence that dictates the polarity difference.

Caption: Structural divergence showing the hydrophobic alkyl tail of DOS versus the polar ether tail of BBES.

Part 2: Mechanistic Divergence in Application

Solvation Thermodynamics in Ion-Selective Electrodes (ISEs)

For researchers developing potentiometric sensors, the plasticizer acts as the "solvent" for the sensing membrane. The choice of plasticizer dictates the Selectivity Coefficient (

-

DOS (The Lipophilic Standard):

-

Mechanism: Due to its low dielectric constant (

), DOS suppresses the dissociation of ion pairs in the membrane. It creates a hostile environment for hydrophilic interfering ions. -

Use Case: Gold standard for detecting divalent cations (

,

-

-

BBES (The Polar Modifier):

-

Mechanism: The ether oxygens in BBES act as weak Lewis bases. This increases the membrane's dielectric constant, stabilizing more polar complexes.

-

Use Case: Used when the ionophore requires a more polar environment to function or to reduce the membrane resistance. However, this comes at the cost of higher water extraction and potential leaching.

-

Polymer Compatibility (PVC vs. NBR)

-

DOS in PVC: Excellent compatibility due to van der Waals forces between the alkyl chains and the PVC backbone.

-

BBES in Nitrile Rubber (NBR): The ether groups in BBES interact favorably with the polar nitrile (

) groups in NBR. DOS often exudes (bleeds) from high-nitrile rubber because it is too non-polar. BBES is the superior choice for low-temperature flexibility in fuel-resistant rubber seals.

Part 3: Experimental Protocol - Membrane Fabrication

Objective: Fabricate a solvent-cast PVC membrane to test the dielectric effect of BBES vs. DOS on sensor slope.

Safety: Perform all steps in a fume hood. THF is highly flammable and forms peroxides.

Protocol: Solvent Casting Method

-

Matrix Preparation:

-

Weigh 330 mg Poly(vinyl chloride) (PVC) (High molecular weight).

-

Weigh 660 mg Plasticizer (Experimental Variable: DOS or BBES).

-

Note: The 1:2 ratio is critical to ensure the glass transition temperature (

) is well below room temperature.

-

-

Active Component Addition:

-

Add 10 mg Ionophore (e.g., Valinomycin for

sensing). -

Add 5 mg Lipophilic Salt (e.g., Potassium tetrakis(4-chlorophenyl)borate) to reduce anionic interference (Donnan exclusion).

-

-

Dissolution:

-

Dissolve the mixture in 3-5 mL of Tetrahydrofuran (THF) .

-

Vortex for 20 minutes until the solution is optically clear. Causality: Incomplete dissolution leads to micro-domains and noisy signal drift.

-

-

Casting:

-

Pour the solution into a 24mm glass ring fixed on a glass plate.

-

Cover with a filter paper stack to slow evaporation. Causality: Rapid evaporation causes "orange peel" surface defects and membrane inhomogeneity.

-

Allow to cure for 24-48 hours.

-

-

Conditioning:

-

Cut a 5mm disc and mount it in an electrode body.

-

Condition in 0.01 M target ion solution for 12 hours.

-

Workflow Visualization

The following diagram outlines the logical flow of the membrane potential generation.

Caption: The plasticizer dictates the solvation energy, directly influencing the selectivity coefficient and signal generation.

Part 4: Toxicology & Safety Profile

The metabolic breakdown products define the safety profile. This is the most critical differentiator for biological or medical applications.

Metabolic Pathway Analysis

-

DOS Metabolism:

-

BBES Metabolism:

-

Hydrolysis yields Sebacic Acid and 2-Butoxyethanol (EGBE) .

-

Risk:[3][4] 2-Butoxyethanol is a glycol ether. It is associated with hemolysis (destruction of red blood cells) in rodents. While humans are more resistant to this effect, BBES is generally considered more hazardous than DOS and requires stricter handling controls (PPE to prevent dermal absorption).

-

Caption: Metabolic hydrolysis reveals the higher toxicity risk of BBES due to the generation of glycol ethers.

References

-

Bakker, E., & Pretsch, E. (2005). Potentiometric sensors for high-throughput analysis. Trends in Analytical Chemistry. Link

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Bis(2-ethylhexyl) sebacate Safety Data Sheet. Merck KGaA. Link

-

CPSC. (2019).[3][4] Toxicity Review for Di(2-ethylhexyl) Sebacate (DEHS). U.S. Consumer Product Safety Commission. Link

-

Hallstar. (2024). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Hallstar Industrial. Link

Sources

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Di(ethylene glycol butyl ether) sebacate: Properties, Synthesis, and Potential Pharmaceutical Applications

Introduction

Di(ethylene glycol butyl ether) sebacate, scientifically known as Bis(2-butoxyethyl) decanedioate, is a complex diester with the CAS number 141-19-5.[1][2] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synonyms, chemical and physical properties, potential synthesis routes, and prospective applications within the pharmaceutical and medical device sectors. While primarily utilized as a plasticizer in the polymer industry, its unique molecular structure suggests potential utility as a pharmaceutical excipient, particularly in drug delivery systems.[3] This guide will synthesize available technical data with field-proven insights to elucidate the causality behind experimental choices and to provide a self-validating framework for its potential application.

Chemical Identity and Synonyms

Clarity in chemical nomenclature is paramount for accurate research and regulatory compliance. Di(ethylene glycol butyl ether) sebacate is known by a variety of synonyms and trade names, which can often be a source of confusion. The following table provides a comprehensive list of its alternative names, ensuring precise identification.

| Synonym/Trade Name | Source/Identifier |

| Bis(2-butoxyethyl) sebacate | Depositor-Supplied Synonym[1] |

| bis(2-butoxyethyl) decanedioate | IUPAC Name[3] |

| Decanedioic acid, bis(2-butoxyethyl) ester | Chemical Abstract Service (CAS) Name |

| Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | Depositor-Supplied Synonym[1] |

| Dibutoxyethyl sebacate | Synonym[1] |

| DI(ETHYLENE GLYCOL BUTYL ETHER) SEBACATE | Depositor-Supplied Synonym[1] |

| Sebacic acid, bis(2-butoxyethyl) ester | Depositor-Supplied Synonym[1] |

| UNII-9D0TU0RR8Z | FDA Global Substance Registration System (GSRS)[3] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in various formulations and biological systems. The following table summarizes the key properties of Di(ethylene glycol butyl ether) sebacate.

| Property | Value | Source |

| Molecular Formula | C22H42O6 | PubChem[3] |

| Molecular Weight | 402.6 g/mol | PubChem[3] |

| CAS Number | 141-19-5 | PubChem[3] |

| Physical Description | Liquid | EPA Chemical Data Reporting (CDR) |

| Density | 0.971 g/mL at 25 °C | CookeChem[2] |

| Refractive Index | n20/D 1.447 | CookeChem[2] |

| XLogP3-AA | 5.0 | Scent.vn[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 23 | PubChem |

Synthesis and Manufacturing

While specific industrial synthesis protocols for Di(ethylene glycol butyl ether) sebacate are not extensively detailed in publicly available literature, its synthesis can be logically deduced from standard esterification reactions. The most probable synthetic route involves the reaction of sebacic acid with 2-(2-butoxyethoxy)ethanol.

Proposed Synthesis Workflow

The synthesis would likely follow a Fischer esterification mechanism, where sebacic acid is reacted with an excess of 2-(2-butoxyethoxy)ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.

Key Experimental Considerations

-

Stoichiometry: An excess of the alcohol, 2-(2-butoxyethoxy)ethanol, is typically used to drive the equilibrium towards the product side.

-

Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and the extent of side reactions.

-

Temperature and Pressure: The reaction temperature is usually maintained at the boiling point of the azeotropic mixture to facilitate water removal. The reaction can be performed under reduced pressure to lower the boiling point and minimize thermal degradation.

-

Purification: The crude product is typically washed with a basic solution to neutralize the acid catalyst, followed by water washes to remove any remaining salts and excess alcohol. Final purification is often achieved by vacuum distillation.

Potential Pharmaceutical Applications: A Forward-Looking Perspective

Although not yet widely documented as a pharmaceutical excipient, the properties of Di(ethylene glycol butyl ether) sebacate suggest several promising areas for investigation in drug development. Its primary function as a plasticizer in the industrial sector provides a strong rationale for its potential use in modifying the physical properties of pharmaceutical dosage forms.

Plasticizer in Polymeric Coatings and Medical Devices

The main application of sebacate esters is as plasticizers for a variety of polymers, including those used in medical devices and pharmaceutical packaging.[4][5] Plasticizers are essential for imparting flexibility and durability to otherwise rigid polymers.

-

Enteric Coatings: Di(ethylene glycol butyl ether) sebacate could potentially be used as a plasticizer in enteric-coated tablets and capsules. Enteric coatings are designed to resist the acidic environment of the stomach and dissolve in the more alkaline conditions of the small intestine. The addition of a plasticizer like this sebacate could improve the flexibility and integrity of the coating, preventing premature drug release.

-

Transdermal Patches: In transdermal drug delivery systems, plasticizers are used to modify the properties of the polymer matrix that contains the drug. This can influence the rate of drug release and the adhesion of the patch to the skin. The lipophilic nature of Di(ethylene glycol butyl ether) sebacate (XLogP3-AA of 5.0) suggests it could be a suitable candidate for modulating the release of lipophilic drugs.[1]

-

Medical Devices: Phthalate plasticizers have been widely used in medical devices like IV bags and tubing, but concerns about their potential health effects have led to a search for alternatives.[6][7][8][9] Sebacate esters, being derived from a naturally occurring dicarboxylic acid, are often considered as potentially safer alternatives. The use of Di(ethylene glycol butyl ether) sebacate in such applications would require thorough toxicological evaluation.

Solubilizer and Penetration Enhancer

The molecular structure of Di(ethylene glycol butyl ether) sebacate, with its combination of lipophilic alkyl chains and more polar ether linkages, suggests it may act as a solubilizer for poorly water-soluble drugs. This is a critical challenge in pharmaceutical formulation, as many new chemical entities exhibit low aqueous solubility, limiting their bioavailability.

-

Topical and Transdermal Formulations: The ether moieties in its structure are similar to those found in known penetration enhancers like Diethylene glycol monoethyl ether (Transcutol®).[10] This suggests that Di(ethylene glycol butyl ether) sebacate could potentially facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the main barrier of the skin.

Proposed Analytical Methodologies

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of Di(ethylene glycol butyl ether) sebacate and for quantifying any residual starting materials or by-products.

Proposed GC-FID Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as hexane or dichloromethane. An internal standard (e.g., a long-chain alkane) should be added for accurate quantification.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane column) would be appropriate.

-

Chromatographic Conditions:

-

Injector Temperature: 280 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks, corrected for the response factor of the internal standard.

Identification and Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[11][12] Analysis of the fragmentation pattern can provide further structural information.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the molecule. The chemical shifts and coupling patterns of the protons and carbons will provide a detailed map of the molecular structure.

Safety and Toxicological Considerations

A thorough evaluation of the safety and toxicology of any new excipient is a regulatory requirement. While specific toxicological data for Di(ethylene glycol butyl ether) sebacate is limited, information on related compounds can provide some preliminary insights.

-

Related Sebacate Esters: Dibutyl sebacate (DBS) has been reviewed for its toxicity, and animal data have shown that it is not acutely toxic following single oral exposures.[13] However, comprehensive data for chronic toxicity, carcinogenicity, and reproductive toxicity for Di(ethylene glycol butyl ether) sebacate would be required for its use in pharmaceutical products.

-

Glycol Ethers: The presence of the diethylene glycol butyl ether moiety warrants consideration of the toxicology of glycol ethers. Some glycol ethers and their metabolites have been associated with adverse health effects.[14][15] For instance, the metabolite of diethylene glycol butyl ether, butoxyethoxyacetic acid (BEAA), has shown weak hemolytic activity in rat erythrocytes in vitro, but not in human red blood cells.[14]

It is crucial to emphasize that any potential pharmaceutical application of Di(ethylene glycol butyl ether) sebacate would necessitate a comprehensive toxicological assessment in accordance with regulatory guidelines.

Conclusion and Future Directions

Di(ethylene glycol butyl ether) sebacate is a compound with a well-established industrial application as a plasticizer. Its physicochemical properties, particularly its lipophilicity and the presence of ether linkages, suggest that it may hold untapped potential as a pharmaceutical excipient. Future research should focus on:

-

Pharmaceutical-Grade Synthesis and Characterization: Developing and validating a synthesis process that yields a high-purity product suitable for pharmaceutical use.

-

Formulation Studies: Investigating its compatibility with various active pharmaceutical ingredients and other excipients in different dosage forms.

-

In Vitro and In Vivo Evaluation: Conducting studies to assess its performance as a plasticizer, solubilizer, and/or penetration enhancer in relevant models.

-

Comprehensive Toxicological Profiling: Performing a full battery of toxicological studies to establish a comprehensive safety profile.

By systematically addressing these research areas, the scientific and pharmaceutical communities can fully elucidate the potential of Di(ethylene glycol butyl ether) sebacate and potentially add a new and valuable tool to the formulator's armamentarium.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed. Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers. National Center for Biotechnology Information. [Link]

-

ACS Publications. Direct Electrospray Ionization Mass Spectrometry Quantitative Analysis of Sebacic and Terephthalic Acids in Biodegradable Polymers. American Chemical Society. [Link]

-

MDPI. Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. [Link]

-

U.S. Food and Drug Administration. Inventory of Food Contact Substances Listed in 21 CFR. [Link]

-

Consumer Product Safety Commission. CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Sebacate (DBS)”1 June 2019. [Link]

-

Medical Product Manufacturing News. Coating to Prevent Plasticizer Leaching in Medical Devices. [Link]

-

Scent.vn. This compound (CAS 141-19-5). [Link]

-

Journal of Process Engineering. Synthesis of Long-chain Diesters and Their Physicochemical Properties. [Link]

-

Royal Society of Chemistry. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. [Link]

-

Nayakem. Sebacates. [Link]

- Google Patents.

-

Preprints.org. Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. [Link]

- Google Patents. Synthesis of polyoxyalkylene glycol monoalkyl ethers.

-

Inxight Drugs. This compound. [Link]

-

Global Substance Registration System. This compound. [Link]

-

PMC. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. National Center for Biotechnology Information. [Link]

-

Journal of Transfusion Medicine and Hemostasis. New generation of plasticizers (DEHP excluded) in light of reports presented at the 33rd ISBT Regional Congress in Göteborg, held June 17–21, 2023. [Link]

-

PubMed. Effects of diethylene glycol butyl ether and butoxyethoxyacetic acid on rat and human erythrocytes. National Center for Biotechnology Information. [Link]

-

ResearchGate. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]

-

European Commission. Opinion on diethylene glycol monobutyl ether (DEGBE). [Link]

-

StatPearls. Glycol Ether Toxicology. National Center for Biotechnology Information. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. Bis(2-butoxyethyl)sebacate , tech , 141-19-5 - CookeChem [cookechem.com]

- 3. This compound | C22H42O6 | CID 67329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Sebacates – Nayakem [nayakem.com]

- 6. plasticsengineering.org [plasticsengineering.org]

- 7. specialchem.com [specialchem.com]

- 8. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New generation of bags (DEHP excluded) in light of reports presented at the 33rd ISBT Regional Congress in Göteborg, held June 17–21, 2023 | Lasocka | Journal of Transfusion Medicine and Hemostasis [journals.viamedica.pl]

- 10. researchgate.net [researchgate.net]

- 11. Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cpsc.gov [cpsc.gov]

- 14. Effects of diethylene glycol butyl ether and butoxyethoxyacetic acid on rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bis(2-butoxyethyl) sebacate safety data sheet SDS

An In-depth Technical Guide to the Safety Profile of Bis(2-butoxyethyl) sebacate

Introduction

This compound (CAS No. 141-19-5) is a diester used primarily as a plasticizer in the manufacturing of rubber and other polymers.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's safety profile is paramount to ensure safe laboratory conduct and accurate risk assessment. This guide provides a detailed examination of the available safety data for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in established laboratory safety principles. While this compound exhibits a low hazard profile based on current data, this guide emphasizes the causality behind recommended safety procedures, promoting a culture of proactive risk management.

Chemical Identification and Physicochemical Properties

A foundational element of safety is the accurate identification and understanding of a substance's physical nature. These properties influence its behavior in the laboratory environment, from storage to potential exposure routes.

| Property | Value | Source |

| CAS Number | 141-19-5 | [1][2][3] |

| Molecular Formula | C22H42O6 | [1][3] |

| Molecular Weight | 402.6 g/mol | [1][3] |

| IUPAC Name | bis(2-butoxyethyl) decanedioate | [1] |

| Synonyms | Dibutoxyethyl sebacate, Decanedioic acid, bis(2-butoxyethyl) ester | [1] |

| Physical Description | Liquid | [1] |

| Density | 0.971 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.447 (lit.) | [2] |

Hazard Assessment and Regulatory Status

The cornerstone of a substance's safety evaluation is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: Not Classified

According to data submitted to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[1] This indicates that, based on the available evidence, the substance does not present a significant acute or chronic health hazard, nor a significant physical or environmental hazard as defined by the GHS framework.

Expert Interpretation: The "Not Classified" status is a strong indicator of a low-hazard profile. However, it is crucial for researchers to understand what this signifies:

-

It is not an assertion of absolute harmlessness. It means that the substance did not meet the specific, stringent criteria for any GHS hazard class (e.g., acute toxicity, skin corrosion, carcinogenicity).

-

Data may be limited. A lack of classification can sometimes be due to a lack of comprehensive testing rather than definitive proof of non-toxicity. For this compound, detailed toxicological studies are not extensively published in the public domain.

Therefore, the most prudent approach is to treat it as a substance with a low, but not zero, potential for hazard. Standard chemical hygiene principles should always be applied.

Proactive Risk Management: The Hierarchy of Controls

Even for low-hazard substances, a systematic approach to risk management is a hallmark of a professional laboratory environment. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of Controls for Laboratory Safety.

-

Engineering Controls: While the low volatility and hazard profile of this compound do not typically mandate its use within a chemical fume hood for small-scale operations, a well-ventilated laboratory space is essential. For procedures involving heating or aerosolization, the use of a fume hood or other local exhaust ventilation is a necessary precaution to minimize inhalation exposure.

-

Administrative Controls: Standard Operating Procedures (SOPs) should be in place for the handling of all chemicals. All personnel must be trained on these SOPs and the principles of chemical hygiene. Access to the substance should be restricted to trained individuals.

-

Personal Protective Equipment (PPE): PPE is the final line of defense. The selection is based on the potential routes of exposure for a liquid chemical: skin/eye contact and inhalation.

Standard Operating Protocols

The following protocols are based on best practices for handling low-hazard liquid chemicals and are designed to be self-validating systems for ensuring safety.

Personal Protective Equipment (PPE) Protocol

This protocol is designed to prevent accidental contact.

-

Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at all times in the laboratory. If there is a risk of splashing, chemical goggles should be worn.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for tears or punctures before each use.

-

Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

-

Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

-

Lab Coat: A standard laboratory coat should be worn, buttoned, to protect skin and clothing.

Handling and Storage Protocol

Proper handling and storage are critical to preventing spills and degradation.

-

Work Area: Handle the substance in a well-ventilated area, away from ignition sources.

-

Container Handling: Keep containers tightly closed when not in use.

-

Material Compatibility: Store away from strong oxidizing agents, as these are a general incompatibility for many organic esters.[4][5]

-

Storage Conditions: Store in a cool, dry, well-ventilated area in the original, securely sealed container.[5][6]

-

Dispensing: When transferring, use a stable funnel or pump to minimize the risk of spills. Avoid "splashing" the liquid.

Emergency Response Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Accidental Release (Spill) Protocol

Caption: Workflow for a Minor Chemical Spill.

-

Evacuation and Alerting: Alert personnel in the immediate vicinity. For a minor spill, evacuation of the lab is not necessary, but the area should be isolated.

-

Containment: For a minor spill, cover and contain the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

-

Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures

These measures are standard for exposure to non-corrosive liquid chemicals.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] These are suitable for a combustible liquid.

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO2).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal and Environmental Considerations

-

Waste Classification: Users must classify the waste chemical in accordance with all applicable local, regional, and national regulations to ensure proper disposal.

-

Disposal Method: Do not allow the material to enter drains or waterways. Disposal should be handled by a licensed professional waste disposal service.

-

Contaminated Packaging: Dispose of unused product and contaminated packaging as hazardous waste in the same manner as the substance itself.

Conclusion

The available data indicates that this compound has a low hazard profile and is not classified as a hazardous substance under GHS.[1] This profile supports its use in various applications without requiring extraordinary control measures. However, for the research and scientific community, adherence to a rigorous safety culture is non-negotiable. The absence of comprehensive toxicological data necessitates a conservative approach. By implementing the principles of the hierarchy of controls and adhering to the detailed protocols for PPE, handling, and emergency response outlined in this guide, professionals can confidently and safely manage this compound in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67329, this compound. [Link]

-

Scent.vn (n.d.). This compound (CAS 141-19-5). [Link]

Sources

- 1. This compound | C22H42O6 | CID 67329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(2-butoxyethyl)sebacate , tech , 141-19-5 - CookeChem [cookechem.com]

- 3. scent.vn [scent.vn]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Note: Optimization of 193 nm Photoresist Performance using Bis(2-butoxyethyl) Sebacate

Executive Summary

This application note details the protocol for utilizing Bis(2-butoxyethyl) sebacate (BBES) (CAS: 141-19-5) as a functional additive in 193 nm (ArF) chemically amplified photoresists. While 193 nm lithography relies on alicyclic polymers (e.g., methacrylate copolymers with adamantyl groups) for etch resistance and transparency, these polymers often exhibit high glass transition temperatures (

The incorporation of BBES serves two critical functions:

-

Modulation of Acid Diffusion: By increasing the free volume within the polymer matrix, BBES facilitates the diffusion of photo-generated acid during the Post-Exposure Bake (PEB), enhancing sensitivity and reducing standing waves.

-

Mechanical Stress Relief: It acts as a plasticizer to prevent film cracking and improve coating uniformity, particularly in thick-film or high-aspect-ratio applications.

Chemical Profile & Suitability[1][2][3]

Material Properties

BBES is an aliphatic diester. Its lack of aromatic rings is a critical feature for ArF lithography, as it ensures low optical absorbance at 193 nm , preventing the additive from acting as a parasitic light absorber.

| Property | Value | Relevance to Lithography |

| Chemical Name | This compound | Active Plasticizer |

| CAS Number | 141-19-5 | Identity Verification |

| Molecular Weight | 402.6 g/mol | Non-volatile / Low outgassing |

| Boiling Point | > 300°C (at 760 mmHg) | Stable at PEB temps (100–130°C) |

| Absorbance (193 nm) | Low (Aliphatic structure) | Maintains optical transparency |

| Solubility | Soluble in PGMEA, Ethyl Lactate | Compatible with standard resist solvents |

Mechanism of Action

In Chemically Amplified Resists (CARs), the resolution is governed by the reaction-diffusion mechanism. The Photoacid Generator (PAG) releases acid (

-

Without BBES: High

polymers restrict chain mobility. Acid diffusion length ( -

With BBES: The plasticizer inserts between polymer chains, increasing free volume and lowering

. This allows the acid to diffuse further (

Mechanistic Pathway Diagram

Figure 1: Mechanism of BBES-facilitated acid diffusion in chemically amplified resists.

Experimental Protocols

Protocol A: Resist Formulation

Objective: Create a homogenous 193 nm resist with varying BBES loading levels (0% to 5% wt relative to solids).

Reagents:

-

Polymer: Poly(2-methyl-2-adamantyl methacrylate-co-gamma-butyrolactone methacrylate) [P(MAdMA-co-GBLMA)].

-

PAG: Triphenylsulfonium nonaflate (TPS-Nf).

-

Quencher: Trioctylamine (TOA).

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA).

-

Additive: this compound (BBES).

Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Dissolve the Polymer in PGMEA to create a 10 wt% solution.

-

Prepare a 1 wt% solution of BBES in PGMEA for precise dosing.

-

-

Mixing:

-

Control Sample: Mix Polymer solution + PAG (2 wt% vs polymer) + Quencher (0.2 wt% vs polymer).

-

Experimental Samples: Add BBES stock solution to achieve target loadings: 1.0%, 2.5%, and 5.0% (wt% relative to total solids).

-

-

Homogenization:

-

Roll the bottles on a roller mixer for 6 hours at room temperature. Do not use ultrasonic baths as they may degrade the PAG.

-

-

Filtration (Critical):

-

Pass the formulation through a 0.2 µm PTFE syringe filter into a clean, amber glass bottle. This removes micro-gels that cause defects.

-

Protocol B: Lithographic Processing

Objective: Evaluate the impact of BBES on Dose-to-Clear (

Workflow:

-

Substrate Prep: Spin-coat BARC (Bottom Anti-Reflective Coating) on 200mm Silicon wafers. Cure at 205°C for 60s.

-

Coating: Spin-coat the resist formulations (1500-2000 rpm) to achieve a target thickness of 250 nm .

-

Soft Bake (PAB): Bake at 100°C for 60 seconds .

-

Note: BBES has a high boiling point, so it will remain in the film during PAB.

-

-

Exposure: Expose using an ArF Excimer Laser (193 nm) stepper. Use an "Open Frame" (flood exposure) matrix with increasing dose (e.g., 1 to 30 mJ/cm²).

-

Post-Exposure Bake (PEB): Bake at 110°C for 60 seconds .

-

Development: Puddle develop with 2.38% TMAH (Tetramethylammonium hydroxide) for 60 seconds. Rinse with DI water and spin dry.

Protocol C: Metrology & Analysis

Objective: Quantify the "Plasticizer Effect."

-

Thickness Measurement: Use Ellipsometry to measure remaining film thickness (RFT) at each dose.

-

Contrast Curve Generation: Plot Normalized RFT vs. Log(Dose).

-

Data Extraction:

- (Sensitivity): The minimum dose required to clear the resist.

-

Contrast (

): The slope of the linear portion of the curve.

Expected Results & Data Interpretation

The addition of BBES should result in a shift in lithographic performance.[5] Use the table below to interpret your results.

| Metric | Trend with Increasing BBES | Interpretation |

| Decreases (Faster photospeed) | Higher chain mobility allows acid to encounter more protecting groups effectively. | |

| Contrast ( | Stable or Slight Decrease | Excessive diffusion can blur the latent image gradient, lowering contrast. |

| Film Quality | Improves | Reduced cracking and "orange peel" defects due to lower internal stress. |

| Decreases | Confirmation of plasticization. Can be verified via DSC (Differential Scanning Calorimetry). |

Optimization Logic (Self-Validating System)

-

If

decreases but LER increases: You have overdosed the BBES. The acid diffusion length ( -

If Film Loss (Dark Erosion) occurs: The BBES is making the unexposed resist too soluble in TMAH. Action: Increase the Soft Bake temperature by 5-10°C to densify the film.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for evaluating BBES in photoresist formulations.

References

-

National Institute of Standards and Technology (NIST). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Structure and Properties). NIST WebBook. [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Ito, H. Chemical Amplification Resists for Microlithography. Advances in Polymer Science, Springer. (Foundational theory on CAR mechanism and acid diffusion). [Link]

-

Fedynyshyn, T. H., et al. The Effect of Acid Diffusion on Line Edge Roughness in 193 nm Resists. Proc. SPIE 6923, Advances in Resist Materials and Processing Technology XXV. [Link]

Sources

- 1. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO1994010608A1 - Chemically amplified photoresist - Google Patents [patents.google.com]

- 4. Line-Edge Roughness from Extreme Ultraviolet Lithography to Fin-Field-Effect-Transistor: Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of Bis(2-butoxyethyl) Sebacate

Abstract & Scope

This application note details the protocol for the synthesis of Bis(2-butoxyethyl) sebacate (CAS: 141-19-5), a critical plasticizer known for imparting low-temperature flexibility to elastomers (nitrile, neoprene) and vinyl resins. Unlike generic esterification guides, this protocol focuses on a p-Toluenesulfonic acid (p-TSA) catalyzed azeotropic esterification . This method is selected for its high yield (>95%), scalability, and "self-validating" nature via water evolution monitoring.

Target Audience: Synthetic chemists, process engineers, and material scientists.

Chemical Strategy & Mechanism[1]

Reaction Design

The synthesis involves the direct esterification of Sebacic Acid (

Key Process Drivers:

-

Equilibrium Control: As a reversible reaction, water must be continuously removed to drive the equilibrium to the right (Le Chatelier’s principle). We utilize a Dean-Stark trap with Toluene as an azeotropic entrainer.

-

Catalyst Selection: p-Toluenesulfonic acid (p-TSA) is preferred over sulfuric acid because it is less oxidizing (reducing charring/color formation) and easier to handle in solid form.

-

Stoichiometry: A slight excess of alcohol (2.2 to 2.5 equivalents) is used to ensure complete consumption of the more expensive/solid sebacic acid.

Mechanistic Pathway

The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-butoxyethanol.

Figure 1: Acid-catalyzed Fischer esterification mechanism specific to sebacate synthesis.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Purity | Role | Hazard Note |

| Sebacic Acid | 202.25 | >99% | Limiting Reagent | Irritant |

| 2-Butoxyethanol | 118.17 | >99% | Reactant (Excess) | Toxic , Glycol Ether |

| p-TSA (Monohydrate) | 190.22 | 98% | Catalyst | Corrosive |

| Toluene | 92.14 | ACS | Azeotropic Solvent | Flammable |

| Sodium Carbonate | 105.99 | 10% aq | Neutralization | Irritant |

Critical Equipment

-

Reaction Vessel: 3-Neck Round Bottom Flask (RBF).

-

Water Removal: Dean-Stark trap fitted with a high-efficiency reflux condenser.

-

Temperature Control: Oil bath with magnetic stirring (Hotplate).

-

Vacuum System: High-vacuum pump (<5 mmHg) for final purification.

Experimental Protocol

Phase 1: Setup & Reaction (The "Self-Validating" Step)

Validation Logic: The theoretical yield of water can be calculated. The reaction is considered complete only when the water volume in the Dean-Stark trap matches this theoretical value.

-

Charge the Reactor:

-

In a 500 mL 3-neck RBF, add Sebacic Acid (101.1 g, 0.50 mol) .

-

Add 2-Butoxyethanol (141.8 g, 1.20 mol) . Note: This is a 20% molar excess.

-

Add Toluene (60 mL) to serve as the entrainer.

-

Add p-TSA (1.0 g) as catalyst (~1 wt% of acid).

-

-

Assembly:

-

Attach the Dean-Stark trap and condenser. Fill the trap with toluene.

-

Insert a thermometer into the flask (liquid phase).

-

-

Reflux:

-

Heat the mixture to vigorous reflux (Bath temp ~145-155°C). The internal temp will rise from ~120°C to ~140°C as water is removed.

-

Monitor: Water will separate in the trap.

-

Target Water Volume:

.

-

-

Endpoint: Continue reflux until water evolution ceases (typically 3-5 hours) and the collected volume approaches 18 mL.

Phase 2: Work-up & Neutralization

-

Cool Down: Cool reaction mixture to room temperature.

-

Neutralization:

-

Transfer mixture to a separatory funnel.

-

Wash with 10%

solution (2 x 50 mL) to remove the catalyst and any unreacted sebacic acid. -

Check: The aqueous layer pH should be basic (pH 8-9).

-

-

Washing: Wash the organic layer with Brine (saturated NaCl, 2 x 50 mL) to remove residual base and emulsified water.

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 30 minutes. Filter off the solid.

Phase 3: Purification (Vacuum Distillation)

Since the product has a very high boiling point, we distill off the volatiles to leave the pure product, or perform a high-vacuum distillation if extremely high purity is required.

-

Solvent Removal: Use a Rotary Evaporator to remove Toluene (bath 50°C, vacuum 100 mbar).

-

Excess Alcohol Removal: Increase bath to 90°C and vacuum to <10 mbar to strip excess 2-butoxyethanol.

-

Final Polish (Optional but Recommended):

-

Add activated carbon (1% w/w) to the crude oil. Heat to 80°C for 1 hour. Filter through a Celite pad.

-

Result: A clear, slightly yellowish to colorless liquid.

-

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

| Parameter | Specification | Method/Observation |

| Appearance | Clear, colorless/pale yellow liquid | Visual |

| Acid Value | < 0.5 mg KOH/g | Titration (indicates complete reaction) |

| Refractive Index | 1.447 (at 20°C) | Refractometer |

| FTIR | Ester C=O stretch: ~1735 cm⁻¹Absence of broad OH stretch (3400 cm⁻¹) | FTIR Spectroscopy |

| Solubility | Insoluble in water; Soluble in alcohols, toluene | Solubility Test |

Troubleshooting Guide

-

Problem: Low Water Recovery (<80%)

-

Cause: Leak in the system or insufficient reflux rate.

-

Fix: Insulate the column/flask with foil. Ensure vigorous boiling. Check joints for grease/tightness.

-

-

Problem: Emulsion during Washing

-

Cause: Surfactant-like behavior of the glycol ether esters.

-

Fix: Add more saturated Brine. Allow longer settling time. Do not shake vigorously; swirl gently.

-

-

Problem: High Acid Value in Product

-

Cause: Incomplete reaction or insufficient neutralization.

-

Fix: Re-wash with carbonate solution. If intrinsic, return to reactor with fresh catalyst and alcohol.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67329, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Chemical Data Reporting (CDR) for CAS 141-19-5.[1] Retrieved from [Link][1]

- Google Patents.Process for the preparation of sebacic acid esters. (General reference for esterification methodologies).

Sources

Application Notes & Protocols: Bis(2-butoxyethyl) Sebacate as an Adhesion Promoter in Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Effective adhesion of a coating to its substrate is paramount for performance, ensuring durability, protection, and aesthetic quality. While traditional adhesion promoters often function by forming strong covalent or ionic bonds at the interface, other mechanisms can be leveraged to achieve robust adhesion, particularly on challenging substrates like plastics.[1] Bis(2-butoxyethyl) sebacate (CAS: 141-19-5), a high-boiling point organic ester, is widely recognized as a primary plasticizer in various polymer systems.[2] However, its function extends beyond simply imparting flexibility.

This document provides a detailed technical guide on the application of this compound as a functional adhesion promoter. Its primary mechanism in this role is not through direct chemical bridging, but rather through its profound effects on the physical properties of the coating film. By reducing the polymer's glass transition temperature (Tg) and improving film coalescence, it enhances the coating's ability to wet the substrate and minimizes internal stresses, thereby significantly improving practical adhesion.[3][4] This application is particularly relevant for coatings on non-polar or flexible substrates common in medical devices, pharmaceutical packaging, and other advanced applications.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential for its effective incorporation into coating formulations.

| Property | Value | Reference |

| CAS Number | 141-19-5 | [5] |

| Molecular Formula | C22H42O6 | [5][6] |

| Molecular Weight | 402.6 g/mol | [2][5] |

| Appearance | Liquid | [2] |

| Density | ~0.971 g/mL at 25 °C | [7] |

| IUPAC Name | bis(2-butoxyethyl) decanedioate | [2] |

Mechanism of Action: From Plasticization to Adhesion Promotion

The role of this compound as an adhesion promoter is intrinsically linked to its efficiency as a plasticizer. Plasticizers work by inserting themselves between polymer chains, disrupting intermolecular forces and increasing the free volume.[8] This leads to several key effects that collectively enhance adhesion.

-

Improved Film Formation & Coalescence: In latex or dispersion coatings, plasticizers lower the Minimum Film Formation Temperature (MFFT). This allows polymer particles to fuse into a continuous, defect-free film at ambient temperatures, which is critical for establishing a consistent interface with the substrate.[9]

-

Enhanced Wetting and Surface Contact: By increasing the flexibility of the polymer chains, the liquid coating can better flow and conform to the microscopic topography of the substrate. This improved wetting ensures intimate contact over the entire surface area, maximizing the contribution of van der Waals forces to adhesion.

-

Reduction of Internal Stress: As a coating cures and solvent evaporates, significant internal stresses can develop. These stresses can counteract adhesive forces, leading to delamination, cracking, or peeling. By imparting flexibility, this compound helps to dissipate these stresses, preserving the adhesive bond.[3]

-

Increased Film Toughness: While high concentrations of plasticizers can reduce tensile strength, an optimized amount increases elongation and toughness.[3] This makes the coating more resilient to mechanical stresses (e.g., bending, impact) that could otherwise initiate an adhesive failure.

The diagram below illustrates the causal relationship between the plasticizing action of this compound and the resulting improvement in coating adhesion.

Caption: Mechanism linking plasticization by BBES to enhanced adhesion.

Application Protocols

Protocol 1: Incorporation into a Model Solvent-Borne Acrylic Coating

This protocol details the steps for incorporating this compound into a simple acrylic lacquer to evaluate its effect on adhesion to a non-polar substrate like polypropylene.

Materials:

-

Acrylic Resin (e.g., PMMA)

-

Solvent System (e.g., Toluene/Acetone blend)

-

This compound

-

Polypropylene (PP) test panels

-

Degreasing agent (e.g., Isopropanol)

-

Cross-hatch adhesion tester (per ASTM D3359)

Procedure:

-

Surface Preparation: Thoroughly degrease the polypropylene test panels with isopropanol and allow them to dry completely in a dust-free environment.

-

Formulation Preparation (Control):

-

In a glass beaker with magnetic stirring, dissolve the acrylic resin in the solvent system to achieve a 20% solids content by weight.

-

Stir until the resin is fully dissolved and the solution is homogeneous.

-

-

Formulation Preparation (Test Variables):

-

Prepare three separate test formulations identical to the control.

-

To each, add this compound at concentrations of 5%, 10%, and 15% based on the weight of the acrylic resin solids.

-

Calculation Example (10% Level): For a formulation with 10g of acrylic resin, add 1.0g of this compound.

-

Stir each formulation until homogeneous.

-

-

Coating Application:

-

Apply the control and each test formulation to separate, labeled PP panels using a film applicator (e.g., drawdown bar) to ensure a consistent dry film thickness (target: 25-50 µm).

-

-

Curing:

-

Allow the coated panels to air-dry in a well-ventilated, dust-free area for 24 hours at ambient temperature (23 ± 2 °C).

-

For complete solvent evaporation, a subsequent low-temperature bake (e.g., 1 hour at 60°C) may be performed, if compatible with the substrate.

-

-

Adhesion Testing:

Protocol 2: Use in an Aqueous Ethylcellulose Dispersion for Pharmaceutical Film Coating

This protocol is designed for professionals in drug development to assess the impact of this compound on the adhesion and flexibility of a functional coating on tablet cores.

Materials:

-

Ethylcellulose aqueous dispersion (e.g., Aquacoat® ECD)

-

This compound

-

Placebo tablet cores

-

Purified water

-

Fluid bed coater with a Wurster insert

Procedure:

-